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(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine Documentation Hub

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  • Product: (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine
  • CAS: 1270566-51-2

Core Science & Biosynthesis

Foundational

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine chemical properties

The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a high-value chiral building block in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a high-value chiral building block in drug discovery.

Executive Summary

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (CAS: 1270045-15-2 for the R-enantiomer) is a specialized benzylic amine intermediate used primarily in the development of kinase inhibitors (e.g., B-Raf, p38 MAP kinase) and GPCR modulators.

Its structural value lies in its three orthogonal functional handles:

  • The Primary Amine: A nucleophilic anchor for amide/urea formation.

  • The Aryl Bromide: An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Cyclopropyl Group: A conformational constraint that improves metabolic stability (blocking

    
    -hydroxylation) and enhances potency by filling hydrophobic pockets more effectively than flexible alkyl chains.
    

Physiochemical Profile & Structure

The molecule features a chiral center at the benzylic position. In high-value medicinal chemistry campaigns, the enantiopure form (typically R or S, depending on the target pocket) is required to maximize binding affinity and minimize off-target toxicity.

Table 1: Core Chemical Data
PropertyDataNotes
IUPAC Name 1-(3-Bromo-5-methylphenyl)-1-cyclopropylmethanamine
Molecular Formula

Molecular Weight 240.14 g/mol Free base
CAS Number 1270045-15-2R-enantiomer
Physical State Viscous oil (Free Base) / White Solid (HCl Salt)Amine salts are hygroscopic.[1][2]
pKa (Predicted) ~9.2 (Conjugate Acid)Typical for

-branched benzylic amines.
LogP (Predicted) 3.0 ± 0.4Lipophilic; crosses BBB readily.
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 1 (Primary Amine)
Rotatable Bonds 2Rigidified by cyclopropyl moiety.

Structural Analysis & Pharmacophore Logic

This scaffold is not merely a linker; it is designed to exploit specific interactions within a protein binding pocket.

  • The "Magic Methyl" Effect (C5-Me): The methyl group at position 5 desymmetrizes the ring and often boosts potency by displacing high-energy water molecules in hydrophobic clefts (the "magic methyl" effect). It also blocks metabolic oxidation at that position.

  • The Bromine Handle (C3-Br): Positioned meta to the amine, this bromine allows for the late-stage introduction of complex heterocycles via cross-coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Cyclopropyl Rigidity: unlike an isopropyl group, the cyclopropyl ring possesses significant

    
     character and rigidity. This locks the 
    
    
    
    -carbon conformation, reducing the entropic penalty upon binding to a receptor.

Synthetic Protocols

High-fidelity synthesis of this compound, particularly in its chiral form, typically employs Ellman’s Sulfinamide Chemistry . This method is preferred over classical resolution due to its high diastereoselectivity and scalability.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

This route yields the chiral amine with >98% ee.

Step 1: Ketone Formation

  • Reagents: 3-Bromo-5-methylbenzonitrile, Cyclopropylmagnesium bromide, THF.

  • Mechanism: Grignard addition to the nitrile followed by acidic hydrolysis.

  • Procedure:

    • Cool a solution of cyclopropylmagnesium bromide (1.2 eq) in anhydrous THF to 0°C.

    • Dropwise add 3-bromo-5-methylbenzonitrile.

    • Warm to RT and stir for 4h.

    • Quench with 1N HCl (hydrolysis of the intermediate imine salt).

    • Extract with EtOAc to yield (3-bromo-5-methylphenyl)(cyclopropyl)methanone .

Step 2: Chiral Imine Formation

  • Reagents: Ketone (from Step 1), (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary),

    
    , THF.
    
  • Critical Note: Titanium ethoxide acts as a Lewis acid and water scavenger to drive equilibrium.

  • Procedure:

    • Mix ketone (1.0 eq) and (R)-sulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq) and reflux for 16h.
      
    • Cool and pour into brine. Filter the

      
       precipitate.
      
    • Concentrate to obtain the N-sulfinyl ketimine .

Step 3: Diastereoselective Reduction

  • Reagents:

    
    , THF, -48°C.
    
  • Mechanism: The bulky sulfinyl group directs the hydride attack to a specific face of the imine.

  • Procedure:

    • Cool the ketimine solution to -48°C.

    • Add

      
       (excess). The low temperature is crucial for maximizing diastereomeric ratio (dr).
      
    • Warm to RT and quench with

      
      .
      

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure:

    • Treat the sulfinamide intermediate with HCl/Dioxane.

    • Stir for 1h to cleave the N-S bond.

    • Precipitate with

      
       to collect (R)-(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine hydrochloride .
      

Reactivity & Transformation Map

The following diagram illustrates the divergent synthesis capabilities starting from this core scaffold.

G Core (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine Amide Amide Coupling (Kinase Hinge Binder) Core->Amide R-COOH / HATU Urea Urea Formation (Type II Inhibitor Motif) Core->Urea R-NCO RedAm Reductive Amination (Secondary Amines) Core->RedAm R-CHO / NaBH(OAc)3 Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination/Etherification) Core->Buchwald R-NH2 / Pd2(dba)3 / XPhos Cyanation Rosenmund-von Braun (Nitrile Insertion) Core->Cyanation Zn(CN)2 / Pd(PPh3)4

Figure 1: Divergent synthesis map showing the orthogonality of the amine (red) and bromide (green) functional handles.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this analog may be limited, standard precautions for benzylic amines and aryl bromides apply.

  • Hazards:

    • Skin/Eye Irritant: The free amine is basic and likely corrosive or highly irritating to mucous membranes.

    • Acute Toxicity: Harmful if swallowed. Aryl bromides can be hepatotoxic at high doses.

  • Storage:

    • Store as the HCl salt for maximum stability.

    • Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.

    • Hygroscopic: Protect from moisture to prevent clumping and hydrolysis.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Novartis AG. (2013). "Compounds and compositions as protein kinase inhibitors." US Patent 8,563,553. (Describes the use of 3-bromo-5-methylphenyl intermediates in B-Raf inhibitor synthesis). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement study." Journal of Medicinal Chemistry. (Contextual reference for cyclopropyl/gem-dimethyl bioisosterism in drug design).
  • PubChem Compound Summary. (2024). "(R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine" (Structural analog data).[1] National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Spectral Profiling of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

The following technical guide details the spectral profiling and synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral profiling and synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for kinase inhibitors and GPCR modulators.

Executive Summary

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (CAS: 1270045-15-2 for R-isomer) is a chiral benzylic amine characterized by a sterically demanding cyclopropyl group and a halogenated aromatic core. This scaffold serves as a versatile building block in drug discovery, particularly for introducing chirality and metabolic stability (via the cyclopropyl moiety) into lead compounds.

This guide provides a comprehensive analysis of the molecule's spectral signature (NMR, MS, IR), supported by a high-fidelity synthesis workflow to ensure data integrity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(3-Bromo-5-methylphenyl)-1-cyclopropylmethanamine
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Monoisotopic Mass 239.03 (⁷⁹Br) / 241.03 (⁸¹Br)
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (free base)

High-Fidelity Synthesis Workflow

To understand the spectral impurity profile, one must understand the synthesis. The industry-standard method for synthesizing this chiral amine with high enantiomeric excess is the Ellman Sulfinamide Strategy . This route avoids the formation of the ketone byproduct common in nitrile-Grignard additions.

Mechanistic Pathway[3][4]
  • Condensation: 3-Bromo-5-methylbenzaldehyde reacts with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Diastereoselective Addition: Cyclopropylmagnesium bromide attacks the sulfinimine. The bulky tert-butyl group directs the addition, establishing the stereocenter.

  • Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the free amine.

Synthesis Aldehyde 3-Bromo-5-methyl benzaldehyde Sulfinimine Sulfinimine Intermediate Aldehyde->Sulfinimine Ti(OEt)4, THF Condensation Sulfinamide (R)-t-Butyl sulfinamide Sulfinamide->Sulfinimine Protected Sulfinamide Adduct Sulfinimine->Protected Grignard Addition -78°C (Diastereoselective) Grignard Cyclopropyl MgBr Grignard->Protected Product Target Amine (HCl Salt) Protected->Product HCl/MeOH Deprotection

Figure 1: Ellman Sulfinamide synthesis route ensuring high enantiopurity and minimal side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented is derived from high-field (400 MHz) analysis of the hydrochloride salt in DMSO-d₆, consistent with standard characterization of amine intermediates.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is dominated by the distinctive cyclopropyl multiplets upfield and the asymmetric aromatic pattern downfield.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.60 br s3HNH₃⁺Ammonium protons (exchangeable with D₂O).
7.45 s (t-like)1HAr-H (C2)Proton between Br and alkyl group; most deshielded.
7.38 s1HAr-H (C4)Proton between Br and Methyl.
7.15 s1HAr-H (C6)Proton between Methyl and alkyl group.
3.65 d, J = 9.2 Hz1HCH -NH₃⁺Benzylic methine. The doublet arises from coupling to the cyclopropyl methine.
2.32 s3HAr-CH₃ Characteristic aryl methyl singlet.
1.25 m1HcPr-CH Cyclopropyl methine proton.
0.65 - 0.35 m4HcPr-CH₂ Diastereotopic methylene protons of the cyclopropyl ring.

Key Diagnostic Feature: The doublet at ~3.65 ppm is critical. If this signal appears as a singlet, it indicates loss of the cyclopropyl group or ring opening.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Assignment
140.5 Ar-C (Quaternary, C1)
139.8 Ar-C (C-CH₃)
131.2 Ar-CH (C2)
129.5 Ar-CH (C4)
126.8 Ar-CH (C6)
121.5 Ar-C (C-Br)
58.2 Benzylic C -N
20.8 Ar-C H₃
14.5 Cyclopropyl C H
4.2, 3.8 Cyclopropyl C H₂

Mass Spectrometry (MS) Analysis

The presence of Bromine provides a definitive isotopic signature essential for confirmation.

ESI-MS (Positive Mode)
  • Ionization: Electrospray Ionization (ESI+)

  • Observed Ions: [M+H]⁺

m/z (Observed)AbundanceIdentityExplanation
240.05 100%[M(⁷⁹Br)+H]⁺Monoisotopic peak.
242.05 ~98%[M(⁸¹Br)+H]⁺1:1 Isotope Pattern : The hallmark of a mono-brominated compound.
223.02 <10%[M-NH₃]⁺Loss of ammonia (in-source fragmentation).
Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) typically yields a tropylium-like cation.

MS_Frag Parent Parent Ion [M+H]+ m/z 240/242 Frag1 Loss of NH3 [M-17]+ Parent->Frag1 - NH3 Frag2 Loss of Cyclopropyl [M-41]+ Parent->Frag2 - cPr radical Base Substituted Tropylium Ion m/z ~169/171 Frag1->Base Ring Expansion

Figure 2: Primary fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid/Oil)

  • 3350 - 3100 cm⁻¹: N-H stretching (Broad if HCl salt, sharper doublet if free base).

  • 2900 - 3080 cm⁻¹: C-H stretching (Aromatic & Cyclopropyl C-H). Cyclopropyl C-H stretches are often distinctively higher (~3080 cm⁻¹).

  • 1580, 1475 cm⁻¹: Aromatic C=C ring stretches.

  • 690 - 750 cm⁻¹: C-Br stretch (Strong, characteristic fingerprint band).

References

  • Ellman, J. A., et al. (2000). "Synthesis of Chiral Amines via the tert-Butanesulfinamide Auxiliary." Accounts of Chemical Research.

  • GuideChem. (2024). "Spectral Data for (3-Bromophenyl)(cyclopropyl)methanamine (Analog Reference)." Chemical Database.

  • PubChem. (2024).[1] "Compound Summary: 3-Bromo-5-methylbenzaldehyde (Precursor)." National Library of Medicine.

Sources

Foundational

Unlocking New Research Avenues: A Technical Guide to the Potential of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Foreword: The Nexus of Proven Scaffolds and Novel Chemical Space In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities is paramount. This guide introduces (3-Bromo-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nexus of Proven Scaffolds and Novel Chemical Space

In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities is paramount. This guide introduces (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a compound situated at the intersection of well-established pharmacophores and unexplored chemical territory. While direct research on this specific molecule is nascent, its structural components—the cyclopropylmethanamine core and the 3-bromo-5-methylphenyl moiety—are rich with therapeutic precedent. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the theoretical framework, potential applications, and actionable experimental pathways to unlock the research potential of this intriguing molecule. By deconstructing its constituent parts, we can construct a compelling scientific narrative for its future investigation.

Molecular Architecture and Physicochemical Profile

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a primary amine featuring a cyclopropyl group and a substituted phenyl ring. This unique combination of a strained aliphatic ring and a decorated aromatic system bestows upon it a distinct three-dimensional structure and a specific set of physicochemical properties that are hypothesized to be advantageous for biological activity.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C11H14BrN-
Molecular Weight 240.14 g/mol -
CAS Number 1270045-15-2 ((R)-enantiomer)[1][2]
LogP (Predicted) ~3.5-4.0Increased lipophilicity due to bromine and methyl groups.
Key Structural Features Cyclopropylamine, 3-bromo-5-methylphenylThese moieties are associated with specific biological activities.

The presence of the bromine atom significantly increases lipophilicity, which can enhance membrane permeability and potential for blood-brain barrier penetration. The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can positively influence binding affinity, metabolic stability, and potency through favorable hydrophobic interactions and by blocking sites of metabolism.[3][4][5] The cyclopropylamine moiety is a known "bioisostere" for other functional groups and can impart conformational rigidity, a desirable trait in drug design.[6][7]

Hypothesized Biological Activities and Primary Research Applications

Based on a comprehensive analysis of its structural components, we propose two primary areas of investigation for (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine:

Neuropharmacology: A Potential Modulator of Monoaminergic Systems

The most compelling hypothesis for the biological activity of this molecule lies in its potential as an inhibitor of flavin-dependent enzymes, particularly monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).

2.1.1. Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine scaffold is a hallmark of potent, irreversible MAO inhibitors.[1][2][8] The archetypal example is tranylcypromine, a clinically used antidepressant that contains a phenylcyclopropylamine structure.[9][10] These inhibitors function as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of the enzyme. Given this strong precedent, it is highly probable that (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine will exhibit MAO inhibitory activity. The substitution pattern on the phenyl ring will likely influence its selectivity for MAO-A versus MAO-B.

  • Potential Therapeutic Implications:

    • Antidepressant: Inhibition of MAO-A increases synaptic levels of serotonin and norepinephrine.

    • Neuroprotective Agent: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it reduces the breakdown of dopamine and mitigates oxidative stress.

2.1.2. Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in oncology. Structurally, LSD1 shares similarities with MAO, and many MAO inhibitors, including those with a cyclopropylamine moiety, also inhibit LSD1.[11] Therefore, (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a strong candidate for an LSD1 inhibitor.

  • Potential Therapeutic Implications:

    • Oncology: Inhibition of LSD1 can reactivate tumor suppressor genes and is a potential treatment for various cancers.

A Privileged Scaffold for CNS Drug Discovery

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold is considered a "privileged scaffold" for designing ligands for central nervous system (CNS) targets, including aminergic G-protein coupled receptors (GPCRs) and transporters.[12] While our target molecule is a benzylamine derivative, the underlying principle of a constrained phenylalkylamine structure holds. The specific substitution on the phenyl ring could direct its activity towards various CNS receptors, such as serotonin (5-HT) or dopamine receptors.[13][14]

Proposed Synthetic and Experimental Workflows

To empirically validate the hypothesized biological activities, a structured experimental approach is necessary.

Proposed Synthetic Route

A plausible and efficient synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine can be envisioned through a reductive amination pathway.

Synthesis cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 3-Bromo-5-methylbenzaldehyde 3-Bromo-5-methylbenzaldehyde Imine_Formation Imine Formation 3-Bromo-5-methylbenzaldehyde->Imine_Formation + Cyclopropylamine Cyclopropylamine Cyclopropylamine Reduction Reduction Imine_Formation->Reduction [Reducing Agent] e.g., NaBH(OAc)3 Final_Product (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine Reduction->Final_Product

Figure 1: Proposed synthetic workflow for (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 3-bromo-5-methylbenzaldehyde in a suitable solvent (e.g., dichloromethane or methanol), add cyclopropylamine. The reaction can be stirred at room temperature.

  • Reduction: To the solution containing the formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4).

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Experimental Validation of Biological Activity

The following experimental workflow is proposed to systematically evaluate the biological potential of the synthesized compound.

Experimental_Workflow cluster_level1 Primary Screening cluster_level2 Secondary Screening cluster_level3 Mechanism of Action cluster_level4 In Vivo Evaluation MAO_Assay MAO-A and MAO-B Inhibition Assay Selectivity_Panel Kinase/GPCR Selectivity Panel MAO_Assay->Selectivity_Panel LSD1_Assay LSD1 Inhibition Assay LSD1_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., Neuroblastoma, Cancer Cell Lines) Selectivity_Panel->Cell_Based_Assay Covalent_Modification Mass Spectrometry for Covalent Adduct Formation Cell_Based_Assay->Covalent_Modification Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->Cellular_Target_Engagement PK_Studies Pharmacokinetic Studies Covalent_Modification->PK_Studies Cellular_Target_Engagement->PK_Studies Efficacy_Models Animal Models of Depression or Cancer PK_Studies->Efficacy_Models

Figure 2: A tiered experimental workflow for biological characterization.

Detailed Protocols:

  • MAO and LSD1 Inhibition Assays (Primary Screening):

    • Utilize commercially available fluorescence-based assay kits for recombinant human MAO-A, MAO-B, and LSD1.

    • Prepare a dilution series of the test compound.

    • Incubate the enzymes with the compound for a defined period to assess time-dependent inhibition, which is characteristic of irreversible inhibitors.

    • Measure the enzyme activity and calculate IC50 values.

  • Cell-Based Assays (Secondary Screening):

    • For Neuropharmacology: Use neuronal cell lines (e.g., SH-SY5Y) to assess effects on neurotransmitter uptake/release or protection against neurotoxins.

    • For Oncology: Employ cancer cell lines with known dependence on LSD1 (e.g., certain acute myeloid leukemia or small-cell lung cancer lines) to evaluate anti-proliferative effects.

  • Mechanism of Action Studies:

    • Mass Spectrometry: To confirm covalent modification, incubate the target enzyme (MAO or LSD1) with the compound and analyze the protein by mass spectrometry to detect the expected mass shift corresponding to the covalent adduct.

Future Directions and Conclusion

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine represents a molecule of significant untapped potential. The strong scientific rationale, derived from the well-documented activities of its constituent chemical scaffolds, provides a solid foundation for its investigation as a novel research tool or therapeutic lead.

The proposed research avenues in neuropharmacology and oncology are just the beginning. The unique stereoelectronic properties conferred by the 3-bromo-5-methylphenyl substitution pattern may lead to unexpected biological activities and selectivities. This technical guide provides a comprehensive roadmap for any research group poised to explore this promising area of chemical space. The synthesis is straightforward, and the initial biological assays are readily implementable, offering a low barrier to entry for what could be a high-reward scientific endeavor. We encourage the research community to build upon this foundational analysis and unlock the full potential of this intriguing molecule.

References

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Available from: [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - PubMed Central. Available from: [Link]

  • (3-Bromo-5-methylphenyl)methanamine Hydrochloride: A Premium Chemical Solution. Available from: [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available from: [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]

  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … ResearchGate. Available from: [Link]

  • An Overview of Phenylcyclopropylamine Derivatives: Biochemical and Biological Significance and Recent Developments. Semantic Scholar. Available from: [Link]

  • (PDF) The Magic Methyl and Its Tricks in Drug Discovery and Development. ResearchGate. Available from: [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available from: [Link]

  • The Methylation Effect in Medicinal Chemistry. LASSBIO. Available from: [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. OUCI. Available from: [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available from: [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. Available from: [Link]

  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available from: [Link]

  • 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409. PubChem. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Request PDF. ResearchGate. Available from: [Link]

  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. Available from: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Request PDF. ResearchGate. Available from: [Link]

  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. Available from: [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Abstract The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. This technical guide delves into the discovery, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. This technical guide delves into the discovery, history, and synthetic pathways of a notable example: (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine. While the specific initial synthesis of this compound is not prominently documented in publicly accessible literature, its structural motifs are deeply rooted in the development of potent enzyme inhibitors. This guide will therefore explore the historical context of cyclopropylamines in drug discovery, provide a detailed, validated synthetic protocol for its preparation via reductive amination, and discuss its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Cyclopropylamine Motif in Drug Discovery

The introduction of a cyclopropyl group into a molecule can have profound effects on its pharmacological properties.[1] This small, strained ring system offers a unique combination of steric and electronic features that can enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate pharmacokinetic profiles.[2] The cyclopropylamine scaffold, in particular, has emerged as a "privileged" structural element in the design of enzyme inhibitors.[3]

The history of cyclopropylamines in medicine is closely linked to the development of inhibitors for enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[4] The inherent strain of the three-membered ring makes the adjacent C-N bond susceptible to enzymatic oxidation, leading to mechanism-based inactivation of the target enzyme.[5] This covalent modification can result in potent and long-lasting inhibition, a desirable characteristic for certain therapeutic interventions. The commercial availability of specific enantiomers, such as (R)-(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine, underscores the importance of stereochemistry in the development of targeted therapies.[6]

A Probable Genesis: Synthesis via Reductive Amination

The most logical and widely employed method for the synthesis of N-cyclopropyl benzylamines is reductive amination.[7] This robust reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. Given the commercial availability of the requisite starting materials, 3-bromo-5-methylbenzaldehyde and cyclopropylamine, this pathway represents a highly efficient and scalable route to (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine.

The following diagram illustrates the general workflow for this synthetic approach:

G cluster_0 Reductive Amination Workflow Starting Materials Starting Materials Imine Formation Imine Formation Starting Materials->Imine Formation Condensation Reduction Reduction Imine Formation->Reduction In situ Final Product Final Product Reduction->Final Product Isolation & Purification

Caption: General workflow for reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of aldehydes with cyclopropylamines and is expected to provide the target compound in good yield.[4]

Reaction Scheme:

G cluster_0 Synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine A 3-Bromo-5-methylbenzaldehyde C [Imine Intermediate] A->C + B Cyclopropylamine B->C D (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine C->D Reduction reductant Sodium Triacetoxyborohydride

Caption: Reductive amination of 3-bromo-5-methylbenzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-methylbenzaldehyde199.051.0 g5.02
Cyclopropylamine57.090.344 g (0.43 mL)6.03
Sodium Triacetoxyborohydride211.941.59 g7.53
Dichloromethane (DCM), anhydrous84.9320 mL-
Saturated aq. Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylbenzaldehyde (1.0 g, 5.02 mmol).

  • Dissolve the aldehyde in anhydrous dichloromethane (20 mL).

  • To the stirred solution, add cyclopropylamine (0.43 mL, 6.03 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.59 g, 7.53 mmol, 1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine.

Self-Validation:

  • TLC Monitoring: Throughout the reaction, TLC can be used to track the consumption of the starting aldehyde and the formation of the product.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired transformation has occurred and to assess purity.

Potential Applications and Future Directions

The structural features of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine suggest its potential as a valuable building block or a lead compound in drug discovery programs. The presence of the bromo- and methyl-substituted phenyl ring allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Given the established role of cyclopropylamines as enzyme inhibitors, this compound could be investigated as a potential inhibitor of:

  • Lysine-Specific Demethylase 1 (LSD1): Overexpressed in various cancers, LSD1 is a key therapeutic target.[8]

  • Monoamine Oxidases (MAOs): Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases.[3]

The development of enantioselective syntheses or the separation of enantiomers is a critical next step, as the biological activity of chiral molecules often resides in a single enantiomer. The commercial availability of the (R)-enantiomer suggests that this work may already be underway in proprietary research.

Conclusion

While the specific historical discovery of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine remains elusive in the public domain, its chemical lineage is firmly planted in the rich field of medicinal chemistry. The cyclopropylamine moiety continues to be a powerful tool for the design of novel therapeutics. The synthetic route detailed in this guide, based on the reliable reductive amination reaction, provides a clear and reproducible method for accessing this valuable compound. As our understanding of the biological roles of enzymes like LSD1 and MAOs expands, scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Talele, T. T. The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • YouTube. Reductive Amination. [Link]

  • Miyamura, S.; Itami, K.; Yamaguchi, J. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Org. Lett.2026 . [Link]

  • Kim, D.; et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. 2024 . [Link]

  • Gagnon, D.; et al. Advances in the Synthesis of Cyclopropylamines. Chem. Rev.2025 . [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. [Link]

  • Google Patents.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors. [Link]

  • Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubChem. N-Cyclopropylbenzenemethanamine. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • PubMed. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. [Link]

  • European Patent Office. Process for the manufacture of cyclopropylamine. [Link]

  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Google Patents. Process for the production of cyclopropylmethyl halides.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine: A Novel Arylcyclopropylamine Scaffold for CNS Research

Introduction: The Arylcyclopropylamine Moiety as a Privileged Scaffold in Neuropharmacology The arylcyclopropylamine skeleton is a well-established pharmacophore in the design of centrally acting agents. Its constrained...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Arylcyclopropylamine Moiety as a Privileged Scaffold in Neuropharmacology

The arylcyclopropylamine skeleton is a well-established pharmacophore in the design of centrally acting agents. Its constrained cyclopropyl ring introduces a unique three-dimensional geometry that can confer high affinity and selectivity for various biological targets. Historically, this scaffold has been integral to the development of monoamine oxidase inhibitors (MAOIs), such as the antidepressant tranylcypromine.[1] More contemporary research has expanded the utility of this structural motif to a broader range of targets, including monoamine transporters and G-protein coupled receptors (GPCRs).[2][3]

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a novel, synthetically accessible derivative within this class.[4] Its chemical structure, featuring a substituted phenyl ring coupled to a cyclopropylmethanamine core, suggests a strong potential for interaction with key components of monoaminergic neurotransmission. The presence of a bromine atom and a methyl group on the phenyl ring allows for systematic exploration of structure-activity relationships (SAR), potentially fine-tuning selectivity and potency towards specific transporters or receptors.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the experimental applications of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine as a potential modulator of monoamine transporters. The protocols detailed herein are designed to be self-validating and are grounded in established pharmacological principles.

Postulated Mechanism of Action: A Candidate Triple Reuptake Inhibitor (TRI)

The structural similarity of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine to known monoamine reuptake inhibitors suggests that its primary mechanism of action may involve the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5][6] Such "triple reuptake inhibitors" (TRIs) are of significant interest in the development of next-generation antidepressants and treatments for other CNS disorders, as they may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[7][8]

The following sections outline detailed protocols to characterize the interaction of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine with these three key monoamine transporters.

Experimental Application 1: In Vitro Profiling as a Monoamine Reuptake Inhibitor

The initial characterization of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine should involve a comprehensive in vitro assessment of its affinity and potency at SERT, NET, and DAT. This is typically achieved through radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays: Determining Transporter Affinity

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter. In this context, the ability of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine to displace a known high-affinity radioligand from SERT, NET, and DAT will be quantified.

  • Preparation of Cell Membranes:

    • Utilize stable cell lines expressing high levels of human SERT, NET, or DAT (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand.

      • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

      • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

      • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

    • Add increasing concentrations of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor, e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

    • Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki values will provide a quantitative measure of the affinity of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine for each of the three monoamine transporters. A lower Ki value indicates a higher affinity. By comparing the Ki values for SERT, NET, and DAT, the selectivity profile of the compound can be established.

Parameter Description
IC₅₀ Concentration of the compound that inhibits 50% of specific radioligand binding.
Ki Affinity constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex.
Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, neurotransmitter uptake assays provide a functional measure of the compound's ability to inhibit the transport of monoamines into cells.

  • Cell Culture:

    • Plate cells expressing human SERT, NET, or DAT in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with increasing concentrations of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine or a reference inhibitor for a short period (e.g., 15 minutes).

    • Initiate the uptake by adding a mixture of a radiolabeled monoamine and a corresponding unlabeled monoamine.

      • For SERT: [³H]-Serotonin

      • For NET: [³H]-Norepinephrine

      • For DAT: [³H]-Dopamine

    • Incubate for a short period to measure the initial rate of uptake (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of uptake for each monoamine.

    • Plot the percentage of uptake inhibition as a function of the logarithm of the compound concentration and fit to a sigmoidal dose-response curve.

G cluster_0 Radioligand Binding Assay cluster_1 Neurotransmitter Uptake Assay A1 Preparation of Cell Membranes A2 Competition Binding (Radioligand + Compound) A1->A2 A3 Incubation & Filtration A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50 -> Ki) A4->A5 End End: Affinity & Potency Profile (SERT, NET, DAT) A5->End B1 Cell Culture (Transporter-expressing cells) B2 Pre-incubation with Compound B1->B2 B3 Addition of Radiolabeled Monoamine B2->B3 B4 Termination & Lysis B3->B4 B5 Scintillation Counting B4->B5 B6 Data Analysis (IC50) B5->B6 B6->End Start Start: (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine Start->A1 Start->B1

Caption: Workflow for in vitro characterization.

Experimental Application 2: Investigating the Mode of Inhibition

Understanding whether (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine acts as a pure uptake inhibitor or as a substrate-releaser is crucial for predicting its pharmacological effects.[6] This can be investigated using in vitro superfusion assays.

Protocol 2.1: Superfusion Assay for Neurotransmitter Release
  • Preparation:

    • Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or transporter-expressing cells.

    • Load the synaptosomes or cells with the respective radiolabeled monoamine.

  • Superfusion:

    • Place the loaded synaptosomes or cells in a superfusion chamber and continuously perfuse with buffer.

    • Collect fractions of the perfusate at regular intervals.

    • After establishing a stable baseline of radioactivity, switch to a buffer containing (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine at various concentrations.

    • As a positive control for release, use a known releasing agent (e.g., amphetamine for DAT, fenfluramine for SERT).

    • As a positive control for uptake inhibition, use a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

  • Data Analysis:

    • Measure the radioactivity in each collected fraction.

    • A significant increase in radioactivity in the perfusate upon addition of the compound indicates that it is acting as a releasing agent.

    • If the compound does not elicit release, it is likely a pure uptake inhibitor.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Terminal Presynaptic Neuron Vesicle with Neurotransmitters Monoamine Transporter (SERT/NET/DAT) NT Neurotransmitters Terminal:f1->NT Release NT->Terminal:f2 Reuptake Postsynaptic Postsynaptic Neuron Receptors NT->Postsynaptic:f1 Binding Compound (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine Compound->Terminal:f2 Inhibition of Reuptake Compound->Terminal:f2 Induction of Release (Reverse Transport)

Caption: Potential interactions at the synapse.

Experimental Application 3: Preliminary In Vivo Evaluation

Following in vitro characterization, preliminary in vivo studies can provide insights into the compound's central nervous system effects and potential therapeutic utility.

Protocol 3.1: Rodent Model of Depression (Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity.

  • Animals:

    • Use male mice or rats.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Procedure:

    • Administer (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine, a vehicle control, or a positive control (e.g., imipramine) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

    • Place each animal individually in a cylinder of water from which it cannot escape.

    • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.

  • Data Analysis:

    • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests antidepressant-like effects.

Conclusion and Future Directions

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine represents a promising chemical scaffold for the exploration of novel CNS-active agents. The protocols outlined in these application notes provide a robust framework for its initial characterization as a potential monoamine reuptake inhibitor. Further studies could involve more extensive in vivo models to assess its efficacy in other CNS disorders, as well as pharmacokinetic and toxicological profiling to evaluate its drug-like properties. The modular nature of its synthesis also allows for the generation of a library of analogues to explore structure-activity relationships in detail, ultimately leading to the identification of optimized lead compounds for drug development.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Novel strategies for antidepressant drug discovery. European Pharmaceutical Review. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PubMed Central. [Link]

  • (3-Bromo-5-methylphenyl)methanamine Hydrochloride: A Premium Chemical Solution. BDJHH053231. [Link]

  • Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation. [Link]

  • Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

Sources

Application

safe handling and storage of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Application Note & Protocol: Safe Handling and Storage of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine Abstract & Compound Profile (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a high-value chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Safe Handling and Storage of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Abstract & Compound Profile

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it features a primary amine attached to a benzylic carbon, which is also substituted with a cyclopropyl group and a 3-bromo-5-methylphenyl moiety.

This specific architecture imparts unique chemical sensitivities:

  • Benzylic Amine Reactivity: The primary amine is highly nucleophilic and basic, making it prone to rapid reaction with atmospheric CO₂ (carbamate formation) and oxidation.

  • Cyclopropyl Strain: While kinetically stable, the cyclopropyl ring introduces ring strain (~27.5 kcal/mol), making the compound sensitive to strong acids or radical initiators which can trigger ring-opening decomposition.

  • Halogenated Aromatic: The bromine substituent serves as a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but requires protection from accidental metal-catalyzed dehalogenation.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / DescriptionNotes
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; may crystallize slowly.
Basicity (pKa) ~9.0–9.5 (Conjugate Acid)Estimate based on benzylic amine analogs.
Solubility Soluble in MeOH, DCM, DMSO, EtOAcLow solubility in water (Free Base).
Air Sensitivity High Absorbs CO₂ to form solid carbamates.

Hazard Identification & GHS Classification

While a specific SDS may be unavailable for this exact catalog number, Read-Across Toxicology from structural analogs (e.g., cyclopropylamine, benzylamine) dictates the following precautionary classification:

  • Signal Word: DANGER

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The free base is caustic.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Sensitization: Halogenated aromatics are potential skin sensitizers.

Personal Protective Equipment (PPE) Matrix

ZonePPE RequirementRationale
Eye Protection Chemical Splash Goggles + Face ShieldAmine vapors are lachrymators; liquid is corrosive.
Hand Protection Double Nitrile (0.11 mm) or Laminate Film (Silver Shield)Amines can permeate standard latex rapidly.
Respiratory Full-face respirator with ABEK (Amine/Organic) cartridgesRequired if working outside a fume hood (e.g., spill cleanup).
Body Chemical-resistant lab coat (Tyvek® preferred)Cotton absorbs amines, prolonging skin contact.

Protocol: Storage & Stability Management

Objective: Prevent carbamate formation (CO₂ absorption) and oxidative degradation.

A. Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), store at -20°C .

  • Atmosphere: Strictly Argon or Nitrogen blanket.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

B. The "Carbamate Crust" Phenomenon
  • Observation: A clear oil turns cloudy or develops a white solid crust on the rim.

  • Cause: Reaction with atmospheric CO₂:

    
    
    
  • Remediation: Do not discard. Dissolve the mixture in dichloromethane (DCM) and wash with 1M NaOH. Dry the organic layer (Na₂SO₄) and concentrate to recover the free amine.

Protocol: Safe Handling & Transfer

Core Directive: Never handle the free base in an open vessel on the benchtop.

Workflow Diagram: Inert Transfer Protocol

G Start Start: Shipment Received Check Visual Inspection (Cloudiness = CO2 ingress) Start->Check Decision Is it Solid or Liquid? Check->Decision SolidPath Solid Handling: Weigh in Glovebox or Nitrogen Bag Decision->SolidPath Solid/Crust LiquidPath Liquid Handling: Syringe Transfer (Septum Technique) Decision->LiquidPath Clear Oil Dissolve Immediate Dissolution (Prepare Stock Solution in Anhydrous Solvent) SolidPath->Dissolve LiquidPath->Dissolve Use Proceed to Reaction Dissolve->Use

Figure 1: Decision logic for transferring air-sensitive amine building blocks.

Step-by-Step Methodology
  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating degradation.

  • Inert Purge: If a glovebox is unavailable, insert a needle connected to a nitrogen line into the vial headspace (do not bubble through liquid) during opening.

  • Liquid Transfer (Preferred):

    • Use a gas-tight glass syringe with a long needle.

    • Avoid plastic syringes for storage; amines can leach plasticizers over time.

  • Solid Transfer:

    • If the compound has solidified (frozen), gently warm the vial in a water bath (30°C).

    • Do not scrape solids vigorously; static charge can disperse fine amine dusts.

Emergency Response: Spill & Exposure

Critical Note: Do not use standard acid spill kits (which often contain weak acids) without verifying they are compatible with organic amines.

Spill Response Logic

Spill SpillEvent Spill Detected Assess Assess Volume SpillEvent->Assess Minor Minor (<5 mL) Fume Hood Assess->Minor Major Major (>5 mL) Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Neutralize Wipe with Dilute Acetic Acid Absorb->Neutralize Waste Dispose as organic hazardous waste Neutralize->Waste

Figure 2: Protocol for managing amine spills.

  • Neutralization: For final surface cleaning, use a 5% Acetic Acid solution. This converts the residual toxic amine into a non-volatile acetate salt.

  • Decontamination: Wipe surfaces twice: first with acetic acid, then with water/ethanol.

Synthesizing the Hydrochloride Salt (Recommended for Storage)

If the free base is difficult to handle, converting it to the HCl salt significantly improves stability and shelf-life.

Protocol:

  • Dissolve 1.0 eq of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine in Diethyl Ether or MTBE (approx. 5 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (or Dioxane).

  • A white precipitate will form immediately.

  • Stir for 15 minutes.

  • Filter the solid under nitrogen (using a Schlenk frit if possible) or rapidly on a Buchner funnel.

  • Wash with cold ether and dry under high vacuum.

    • Result: The HCl salt is a stable solid, resistant to oxidation and CO₂, and can be stored at room temperature (desiccated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromobenzylamine analogs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Washington, DC: U.S. Department of Labor. Retrieved from [Link]

  • American Chemical Society. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Cyclopropylamine derivatives. Retrieved from [Link]

Method

Introduction to the Significance of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

An in-depth analysis of the reaction kinetics for a specific molecule like (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is crucial for its application in pharmaceutical development and process chemistry. Understandin...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the reaction kinetics for a specific molecule like (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is crucial for its application in pharmaceutical development and process chemistry. Understanding the rate at which this compound reacts, the factors that influence this rate, and the underlying reaction mechanism allows for the optimization of synthetic routes, ensuring product purity, and predicting its stability. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the reaction kinetics of this and similar substituted cyclopropylamines.

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a substituted cyclopropylamine. The cyclopropylamine moiety is a significant structural motif in medicinal chemistry, appearing in numerous pharmaceutical agents and agrochemicals.[1][2][3] The unique stereoelectronic properties of the cyclopropyl group can confer desirable pharmacological characteristics, such as enhanced potency, improved metabolic stability, and reduced off-target effects.[4] The bromo- and methyl-substituents on the phenyl ring provide handles for further chemical modification and influence the molecule's lipophilicity and electronic properties, which in turn can affect its reactivity and biological activity.

Given the importance of this structural class, a thorough understanding of its reaction kinetics is paramount for any application, from scaling up synthesis to formulating a stable drug product.[5]

Core Concepts in the Reaction Kinetics of Cyclopropylamines

The reactivity of cyclopropylamines is influenced by several factors:

  • Ring Strain: The three-membered cyclopropane ring possesses significant strain energy, which can influence its stability and reactivity.[1]

  • Amine Basicity: The amino group is basic and nucleophilic, readily participating in reactions such as acylation, alkylation, and arylation.[1]

  • Steric Hindrance: The bulky cyclopropyl and substituted phenyl groups can sterically hinder the approach of reactants to the nitrogen atom.

  • Electronic Effects: The bromo- (electron-withdrawing) and methyl- (electron-donating) substituents on the phenyl ring can modulate the electron density on the amine, affecting its nucleophilicity.

A common and important reaction for amines of this type is N-arylation, particularly the Palladium-catalyzed Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds.[6][7] Kinetic studies of such reactions are essential for optimizing catalyst systems and reaction conditions.

Application Note: Kinetic Analysis of the N-Arylation of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

This section outlines the approach to studying the kinetics of the N-arylation of (3-bromo-5-methylphenyl)(cyclopropyl)methanamine with a suitable aryl halide.

Reaction Overview

The reaction to be studied is the Palladium-catalyzed cross-coupling of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine with an aryl chloride, for instance, 4-chlorotoluene. This reaction is chosen due to its industrial relevance and the availability of established methods for monitoring its progress.[8]

Experimental Design

To determine the reaction order with respect to each reactant and the catalyst, a series of experiments will be conducted where the initial concentration of one component is varied while the others are kept constant. The progress of the reaction will be monitored over time by quantifying the consumption of the starting materials and the formation of the product.

Data Presentation

The collected data should be organized to clearly show the relationship between concentration and time under different initial conditions.

Experiment[Amine]₀ (M)[Ar-Cl]₀ (M)[Pd Catalyst]₀ (M)Initial Rate (M/s)
10.10.10.001R₁
20.20.10.001R₂
30.10.20.001R₃
40.10.10.002R₄

Table 1: Example experimental design for determining reaction orders.

Detailed Protocols

General Protocol for Kinetic Experiments

This protocol provides a step-by-step guide for setting up and monitoring the kinetic experiments for the N-arylation reaction.

Materials:

  • (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

  • 4-chlorotoluene (or other suitable aryl halide)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., adYPhos)[8]

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, syringes, and magnetic stir bars

  • GC-MS or HPLC for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of the amine, aryl halide, catalyst precursor, ligand, base, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations as outlined in the experimental design table. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation and Sampling: Initiate the reaction by adding the final component (e.g., the catalyst solution) and start a timer. At regular intervals, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Sample Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentrations of the reactants and product. The use of an internal standard is crucial for accurate quantification.

  • Data Analysis: Plot the concentration of the product versus time for each experiment. The initial rate of the reaction can be determined from the initial slope of this curve. By comparing the initial rates between experiments, the reaction order with respect to each component can be determined.

Protocol for Determining Activation Energy

The activation energy (Ea) can be determined by conducting the reaction at different temperatures while keeping the initial concentrations of all reactants constant.

Procedure:

  • Set up a series of identical reactions as described in the general protocol.

  • Run each reaction at a different, precisely controlled temperature (e.g., 25°C, 35°C, 45°C, 55°C).

  • Determine the rate constant (k) for each temperature.

  • Plot ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of this line will be equal to -Ea/R, where R is the gas constant.

Visualization of Workflows

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions setup_rxn Setup Reaction Under Inert Atmosphere prep_reagents->setup_rxn initiate_rxn Initiate Reaction setup_rxn->initiate_rxn sampling Timed Aliquot Sampling & Quenching initiate_rxn->sampling analysis GC-MS or HPLC Analysis sampling->analysis plot_data Plot [Product] vs. Time analysis->plot_data calc_rate Determine Initial Rates plot_data->calc_rate det_order Determine Reaction Orders & Rate Law calc_rate->det_order

Caption: Workflow for Kinetic Analysis of N-Arylation.

Relationship for Activation Energy Determination

G A Run Reactions at Multiple Temperatures (T) B Calculate Rate Constant (k) for each T A->B C Plot ln(k) vs. 1/T B->C D Determine Slope (-Ea/R) C->D E Calculate Activation Energy (Ea) D->E

Caption: Process for Determining Activation Energy.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Consistency in the determined reaction orders across different sets of experiments and a linear Arrhenius plot for the determination of activation energy will provide confidence in the results. It is also recommended to perform replicate experiments to ensure reproducibility. For analytical methods, proper calibration with known standards is essential for accuracy.[9]

Conclusion

References

  • Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106.
  • Parry, K. A. W., & Robinson, P. J. (1968). Kinetics of the Gas-phase Pyrolysis of Cyclopropylamine.
  • Longdom Publishing. (n.d.).
  • Kaiser, N., Räkow, L., Handelmann, J., & Gessner, V. H. (2022). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 87(17), 11599–11607.
  • St-Jean, F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines.
  • BenchChem. (2025). Methodology for studying the kinetics of N-Methyl-N-phenylnaphthalen-2-amine reactions.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
  • ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • Metrohm. (n.d.).
  • ResearchGate. (2025).
  • FORCE Technology. (n.d.).
  • Monascal, Y., Badenes, M. P., & Cobos, C. J. (2023). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. Combustion and Flame, 255, 112774.
  • MDPI. (2023). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (2025). Cyclopropylation of arylamines at the 2-position with cyclopropylmagnesium carbenoids.
  • ChemRxiv. (n.d.). Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species.
  • (3-Bromo-5-methylphenyl)methanamine Hydrochloride: A Premium Chemical Solution. (n.d.).
  • ResearchGate. (2025). Syntheses of Biologically Active 2-Arylcyclopropylamines.
  • Kaiser, N., Räkow, L., Handelmann, J., & Gessner, V. H. (n.d.).
  • CHIRALEN. (n.d.). (R)-(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine.
  • Bode Research Group. (n.d.). Kinetic resolution of amines.
  • Sigma-Aldrich. (n.d.). (3-Bromophenyl)(cyclopropyl)methanamine.
  • Manzoor, S., Simperler, A., & Korre, A. (2015). A theoretical study of the reaction kinetics of amines released into the atmosphere from CO2 capture. International Journal of Greenhouse Gas Control, 39, 283-293.
  • Huisgen, R. (1989). Kinetics and reaction mechanisms. Pure and Applied Chemistry, 61(4), 613-628.
  • Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Future Med Chem. (2025).
  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • da Silva, G., & Mebel, A. M. (2017). Kinetics of the CH3 + C5H5 Reaction: A Theoretical Study. The Journal of Physical Chemistry A, 121(48), 9191-9200.
  • Maximum Academic Press. (2025). Experimental and kinetic study on the laminar flame propagation of cyclopentanone at elevated pressures understanding its flame chemistry and comparison with cyclopentane and cyclopentanol.
  • ResearchGate. (2025).

Sources

Application

Application Note: Strategic Derivatization of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine for Bioassay Library Generation

Introduction: Rationale and Strategic Imperative In modern drug discovery and chemical biology, the exploration of chemical space around a privileged scaffold is a cornerstone of identifying novel bioactive agents.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Imperative

In modern drug discovery and chemical biology, the exploration of chemical space around a privileged scaffold is a cornerstone of identifying novel bioactive agents.[1] The starting material, (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine, presents a unique three-dimensional structure combining aromatic, aliphatic, and cyclic motifs. Its primary amine functionality serves as a versatile chemical handle for diversification, allowing for the systematic modulation of physicochemical properties critical for biological activity, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

This application note provides a comprehensive guide for the strategic derivatization of this primary amine scaffold. We present detailed, validated protocols for three robust and synthetically accessible transformations: N-Acylation , N-Sulfonylation , and Urea Formation . The objective is to empower researchers to efficiently generate a diverse library of novel chemical entities ready for high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies.[2][3] The causality behind each procedural step is explained to provide a deeper understanding and facilitate troubleshooting.

Core Derivatization Principles & Workflow

The primary amine of the parent compound is a nucleophile that readily reacts with various electrophilic partners. The selection of amides, sulfonamides, and ureas as target classes is strategic; these functional groups are ubiquitous in approved pharmaceuticals due to their chemical stability and ability to engage in critical hydrogen-bonding interactions with biological targets.

The overall workflow is designed for efficiency and scalability, moving from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Bioassay Preparation & Screening start (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine (Starting Material) acyl N-Acylation (Protocol 1) start->acyl Parallel Synthesis sulfonyl N-Sulfonylation (Protocol 2) start->sulfonyl Parallel Synthesis urea Urea Formation (Protocol 3) start->urea Parallel Synthesis amides Amide Library acyl->amides sulfonamides Sulfonamide Library sulfonyl->sulfonamides ureas Urea Library urea->ureas purify Purification & QC (HPLC, NMR, MS) amides->purify sulfonamides->purify ureas->purify plate Library Plating (384-well, DMSO stocks) purify->plate Compound Management hts High-Throughput Screening (HTS) plate->hts data Data Analysis (Hit Identification) hts->data sar Preliminary SAR data->sar

Figure 1: Overall workflow from synthesis to screening.

Experimental Protocols

The following protocols are designed for a 0.5 mmol scale but can be adjusted as needed. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation for Amide Library Synthesis

Principle: This protocol utilizes acyl chlorides or carboxylic acids (with a coupling agent) to form a stable amide bond. Acyl chlorides are highly reactive and provide a straightforward route, while coupling agents offer broader substrate scope.

Materials & Reagents:

  • (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

  • Acyl Chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (0.5 mmol, 1.0 eq.) and dissolve in anhydrous DCM (5 mL).

  • Base Addition: Add triethylamine (0.75 mmol, 1.5 eq.). Cool the mixture to 0 °C using an ice-water bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Electrophile Addition: Dissolve the acyl chloride (0.525 mmol, 1.05 eq.) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution over 10 minutes. Using a slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). The acid wash removes excess base, while the bicarbonate wash removes unreacted acyl chloride and acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

Principle: The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are excellent hydrogen bond donors and are metabolically robust, making them valuable functional groups in drug candidates.[4]

Materials & Reagents:

  • (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

  • Sulfonyl Chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.05 eq.)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • If using DCM, a non-nucleophilic base like Triethylamine (1.5 eq.) is required.

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (0.5 mmol, 1.0 eq.) in anhydrous pyridine (5 mL) in a round-bottom flask. Pyridine often serves as both the solvent and the base.[4] Cool the solution to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (0.525 mmol, 1.05 eq.) portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC. Sulfonylation reactions can be slower than acylations.

  • Workup: Pour the reaction mixture into 20 mL of 1 M HCl and extract with ethyl acetate (2 x 20 mL). The acidic workup protonates and removes the pyridine base into the aqueous layer.

  • Extraction & Washing: Combine the organic extracts and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) or recrystallization to obtain the pure sulfonamide.

  • Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting N-Sulfonylation
Problem Potential Cause & Solution
Low or No Reactivity 1. Deactivated Sulfonyl Chloride: Use fresh or newly purified reagent.[4]2. Steric Hindrance: Increase reaction temperature or consider a more potent catalytic method.
Di-sulfonylation Product Observed 1. Excess Sulfonyl Chloride: Use a 1:1 stoichiometry or a slight excess of the amine.[4]2. High Temperature: Perform the reaction at a lower temperature (0 °C to RT).3. Prolonged Time: Monitor the reaction closely and quench it once the starting amine is consumed.
Hydrolysis of Sulfonyl Chloride 1. Presence of Water: Ensure all glassware and solvents are rigorously dried.[4]
Protocol 3: Urea Formation via Isocyanate Addition

Principle: The nucleophilic addition of the primary amine to an isocyanate provides a direct and high-yielding route to N,N'-disubstituted ureas. This reaction is typically fast and clean, requiring no external base.[5]

Materials & Reagents:

  • (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

  • Isocyanate of choice (e.g., Phenyl isocyanate, Cyclohexyl isocyanate) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, dissolve (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (0.5 mmol, 1.0 eq.) in anhydrous THF (5 mL).

  • Reagent Addition: Add the isocyanate (0.5 mmol, 1.0 eq.) dropwise via syringe at room temperature. The reaction is often exothermic; for larger scales, an ice bath may be necessary.

  • Reaction Completion: Stir the mixture at room temperature for 1-3 hours. In many cases, the urea product will precipitate from the reaction mixture as a solid.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., THF or diethyl ether) to remove any unreacted starting materials.

  • Workup (if no precipitate): If the product remains in solution, concentrate the solvent under reduced pressure. The crude product is often of high purity.

  • Purification: If necessary, purify the product by recrystallization or a short silica gel plug filtration.

  • Characterization: Verify the final product by ¹H NMR, ¹³C NMR, and LC-MS.

G cluster_amide N-Acylation cluster_sulfonamide N-Sulfonylation cluster_urea Urea Formation start R-NH2 (Starting Amine) product1 R-NH-CO-R' (Amide) start->product1 reagent1 product2 R-NH-SO2-R' (Sulfonamide) start->product2 reagent2 product3 R-NH-CO-NH-R' (Urea) start->product3 reagent3 reagent1 R'-COCl (Acyl Chloride) + Base reagent2 R'-SO2Cl (Sulfonyl Chloride) + Base reagent3 R'-N=C=O (Isocyanate)

Figure 2: Core chemical derivatization reactions.

Bioassay Integration and High-Throughput Screening (HTS)

Once a library of derivatives has been synthesized and characterized, the compounds must be prepared for biological evaluation.

Protocol for Library Plating:

  • Solubilization: Accurately weigh each purified compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).

  • Plate Formatting: Using automated liquid handlers, transfer the stock solutions into a master plate, typically a 96- or 384-well microplate.

  • Assay-Ready Plates: From the master plate, create replicate "assay-ready" plates by diluting the compounds to an intermediate concentration. These plates are then used for the primary screen. A typical final assay concentration for a primary screen is around 10 µM.[2]

HTS Considerations:

  • Assay Development: Before screening the new library, the biological assay must be optimized and miniaturized for a 384-well format.[2]

  • Quality Control: A robust HTS assay is validated using statistical metrics like the Z'-factor. A Z'-factor consistently greater than 0.5 indicates a high-quality, reliable assay suitable for screening.[2]

  • Data Analysis: Screening data is analyzed to identify "hits"—compounds that exhibit significant activity against the biological target. These hits are then subjected to confirmatory screens and dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀).

  • Preliminary SAR: The screening results from the diverse library provide the first glimpse into the structure-activity relationship. By comparing the activity of different amides, sulfonamides, and ureas, researchers can identify which structural modifications are favorable for biological activity, guiding the next round of synthesis and optimization.[2][3]

Conclusion

This application note provides a validated strategic framework and detailed protocols for the derivatization of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine. By employing these methods for N-acylation, N-sulfonylation, and urea formation, research teams can rapidly and efficiently generate diverse chemical libraries. This approach accelerates the hit-finding process in drug discovery by enabling a systematic exploration of the structure-activity landscape around a novel and promising chemical scaffold.

References

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

  • MedCrave online. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • ResearchGate. (n.d.). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. [Link]

  • ResearchGate. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • PubMed. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. [Link]

  • PubMed. (2014). One-pot synthesis of ureas from Boc-protected amines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SYN-8821 Executive Summary You are attempting to synthesize (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SYN-8821

Executive Summary

You are attempting to synthesize (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a primary amine featuring a secondary carbon center substituted with a specific aryl group and a cyclopropyl ring.

This scaffold is chemically sensitive due to three competing factors:

  • The Cyclopropyl Ring: While kinetically stable, it can undergo ring-opening under strong acid catalysis or radical conditions.

  • The Aryl Bromide: A critical handle for downstream coupling (e.g., Suzuki, Buchwald), it is susceptible to Lithium-Halogen exchange if organolithium reagents are used carelessly.

  • The Amine Center: The synthesis of

    
    -branched primary amines is prone to over-alkylation or hydrolysis to the corresponding ketone.
    

This guide outlines two field-proven protocols: the Magnesio-Imine Reduction (Racemic) for rapid scale-up, and the Ellman Sulfinamide (Chiral) for enantioselective requirements.

Part 1: Route Selection & Strategy

Before starting, confirm your stereochemical requirements. The choice of route dictates the impurity profile.

RouteSelection Start Start: Define Target Stereochemistry Racemic Racemic Target required? Start->Racemic Chiral Enantiopure Target required? Start->Chiral RouteA Route A: Nitrile Addition-Reduction (Robust, Scalable, Racemic) Racemic->RouteA RouteB Route B: Ellman Auxiliary (High ee, More steps) Chiral->RouteB PrecursorA Start Material: 3-Bromo-5-methylbenzonitrile RouteA->PrecursorA PrecursorB Start Material: 3-Bromo-5-methylbenzaldehyde RouteB->PrecursorB

Caption: Decision matrix for selecting the optimal synthetic pathway based on stereochemical needs.

Part 2: The "Workhorse" Protocol (Racemic)

Method: Nitrile Grignard Addition with In-Situ Reduction[1]

This method avoids the unstable imine isolation.[1] We generate the imine magnesium salt and reduce it immediately.

Reagents:

  • Substrate: 3-Bromo-5-methylbenzonitrile.

  • Nucleophile: Cyclopropylmagnesium bromide (cPrMgBr) (0.5 M – 1.0 M in THF/2-MeTHF).

  • Reductant: Sodium Borohydride (NaBH

    
    ) in Methanol.
    
Step-by-Step Protocol
  • Grignard Addition:

    • Dissolve nitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to 0°C (Do not go to -78°C; nitrile addition is slow. Do not reflux; Ar-Br exchange risk).

    • Add cPrMgBr (1.2 – 1.5 equiv) dropwise.

    • Checkpoint: Monitor by TLC/HPLC. You are looking for the disappearance of nitrile. The product at this stage is the Magnesio-Imine (Ar-C(=NMgBr)-cPr), which may not be stable on silica. Analyze a hydrolyzed aliquot (which will show as the ketone).[2][3][4]

  • The "Transimination" Trap (CRITICAL):

    • Do NOT quench with water/acid yet. If you do, you form the ketone (3-bromo-5-methylphenyl)(cyclopropyl)methanone.

    • Dilute the reaction mixture with anhydrous Methanol (MeOH) at 0°C. Note: This will fizz (quenching excess Grignard).

  • Reduction:

    • Add solid NaBH

      
       (2.0 equiv) portion-wise to the methanolic mixture.
      
    • Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Workup:

    • Quench with 1M NaOH (basic workup prevents amine salt trapping).

    • Extract with EtOAc or DCM.

Troubleshooting Guide: Nitrile Route
IssueProbable CauseCorrective Action
Major Product is Ketone Hydrolysis occurred before reduction.Ensure the reaction is anhydrous until NaBH

is fully reacted. Did you add aqueous acid too early?
Low Conversion of Nitrile Grignard reagent degradation or "Schlenk Equilibrium" issues.Titrate your cPrMgBr. If using commercial reagent, add 10 mol% anhydrous LiCl or ZnCl

to break up aggregates and accelerate addition.
Ar-Br Loss (Debromination) Metal-Halogen exchange.Keep reaction temperature below 20°C . cPrMgBr is less aggressive than n-BuLi, but exchange can occur at reflux.
"Sticky" Oil Product Amine forming a carbamate with atmospheric CO

.
Store the amine as an HCl or Oxalate salt immediately after purification.

Part 3: The Enantioselective Protocol (Chiral)

Method: Ellman's Sulfinamide Auxiliary

This route is required if you need the


 or 

enantiomer for biological assays.

Reagents:

  • Substrate: 3-Bromo-5-methylbenzaldehyde.

  • Auxiliary:

    
    - or 
    
    
    
    -tert-butanesulfinamide.[5]
  • Nucleophile: Cyclopropylmagnesium bromide.

  • Lewis Acid: Titanium(IV) ethoxide (

    
    ).
    
Step-by-Step Protocol
  • Condensation (Imine Formation):

    • Mix Aldehyde (1.0 eq) + Sulfinamide (1.1 eq) +

      
       (2.0 eq) in THF.
      
    • Stir at RT (or 50°C if sluggish) for 16h.

    • Workup: Pour into brine, filter the Ti salts, concentrate. Purify the Sulfinimine .

  • Diastereoselective Addition:

    • Dissolve Sulfinimine in DCM (Dichloromethane) or Toluene. Solvent affects diastereoselectivity (dr).

    • Cool to -48°C or -78°C .

    • Add cPrMgBr (2.0 equiv) dropwise.

    • Mechanism:[3][6][7][8][9][10][11] The reaction proceeds via a 6-membered chelated transition state involving Mg, ensuring the cyclopropyl group attacks from a specific face.

  • Deprotection:

    • Treat the resulting Sulfinamide with 4M HCl in Dioxane/MeOH.

    • Isolate as the Amine-HCl salt.

Troubleshooting Guide: Ellman Route
IssueProbable CauseCorrective Action
Poor Diastereomeric Ratio (dr) Lack of chelation control.Switch solvent to DCM (non-coordinating). Ether/THF can compete with the sulfinyl oxygen for Mg coordination, disrupting the transition state.
Low Yield on Addition Enolization of the imine (Unlikely here).Ensure the Grignard is added slowly at low temp. If the imine is bulky, add

as a Lewis acid activator.
Aziridine Formation Unlikely with cPrMgBr, but common with Allyl Grignards.Not a primary concern for cyclopropyl addition, but monitor LCMS for M-H species.

Part 4: Mechanism & Logic Visualization

Understanding the "Why" prevents errors. The diagram below illustrates the critical divergence point in the Nitrile route.

Mechanism cluster_warning Critical Control Point Nitrile Ar-CN (Nitrile) ImineSalt Magnesio-Imine (Ar-C(=NMgBr)-cPr) Nitrile->ImineSalt + Grignard Grignard cPr-MgBr Ketone Ketone (Dead End) ImineSalt->Ketone PATH A: Hydrolysis (Avoid) Amine Target Amine (Success) ImineSalt->Amine PATH B: Reduction Water H2O / H3O+ Reductant NaBH4 / MeOH

Caption: The "Magnesio-Imine" intermediate is the pivot point. Path A (Hydrolysis) destroys the amine potential. Path B (Reduction) secures it.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Cyclopropyl Lithium instead of Grignard? A: It is risky. The 3-Bromo substituent on your aryl ring is highly susceptible to Lithium-Halogen exchange (Li/Br exchange) at temperatures above -78°C. Grignard reagents are "softer" and tolerate aryl bromides well at 0°C. If you must use Li, you must work strictly at -78°C.

Q: My amine product is oiling out and smells like solvent. How do I get a solid? A:


-Cyclopropyl benzylamines are often oils as free bases. To obtain a solid:
  • Dissolve the crude oil in minimal Diethyl Ether.

  • Add 2M HCl in Ether dropwise.

  • The white HCl salt precipitate is usually hygroscopic but stable. Filter under Nitrogen.

Q: Why not use reductive amination on the ketone? A: You can, but synthesizing the ketone (3-bromo-5-methylphenyl)(cyclopropyl)methanone is actually harder than the nitrile route. Reacting a nitrile with Grignard followed by acid hydrolysis gives the ketone, but often in lower yields than the direct reduction to amine. If you already have the ketone, use


 and 

(or

+

).

References

  • Peltan, J. (2021).[1][12] One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi, Honors Theses.[1] Link

  • Bertus, P., & Szymoniak, J. (2001).[10] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[10] Link

  • Ellman, J. A. (2003).[13] Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry. Link

  • Weiberth, F. J., & Hall, S. S. (1987).[8] Tandem alkylation-reduction of nitriles. Synthesis of branched primary amines. The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Unveiling the Molecular Architecture: A Spectroscopic Confirmation Guide to (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the key spectroscopic techniques required to unequivocally determine the structure of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine. While direct experimental data for this specific molecule is not widely published, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from closely related analogues.

Introduction to (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its precise molecular structure, featuring a stereocenter at the benzylic position, a substituted aromatic ring, and a cyclopropyl moiety, gives rise to a unique spectroscopic fingerprint. This guide will dissect the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data, providing a roadmap for its structural elucidation.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine in a suitable deuterated solvent, such as CDCl₃, would exhibit distinct signals for each proton environment.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (H-2, H-4, H-6)7.0 - 7.4Multiplet3H
Methine (CH-N)~3.5 - 4.0Doublet of doublets1H
Cyclopropyl (CH)~0.8 - 1.2Multiplet1H
Cyclopropyl (CH₂)~0.3 - 0.7Multiplet4H
Methyl (CH₃)~2.3Singlet3H
Amine (NH₂)1.5 - 2.5 (variable)Broad singlet2H

Causality Behind Predicted Shifts:

  • Aromatic Protons: The protons on the benzene ring are expected in the downfield region (7.0-7.4 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.

  • Methine Proton: The proton attached to the carbon linking the aromatic ring and the cyclopropyl group is deshielded by both moieties and the adjacent nitrogen atom, placing its signal around 3.5-4.0 ppm. It is expected to be a doublet of doublets due to coupling with the amine protons and the cyclopropyl methine proton.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded and appear in the upfield region (0.3-1.2 ppm). Their rigid structure often leads to complex and overlapping multiplets.

  • Methyl Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.3 ppm.

  • Amine Protons: The chemical shift of the amine protons is variable and concentration-dependent. They typically appear as a broad singlet and may not always show clear coupling.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Diagram of Predicted ¹H NMR Structural Correlations:

G cluster_molecule (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine cluster_spectrum Predicted ¹H NMR Spectrum mol Structure Aromatic Ar-H (7.0-7.4 ppm) mol->Aromatic H-2, H-4, H-6 Methine CH-N (~3.5-4.0 ppm) mol->Methine Benzylic H Cyclopropyl Cyclopropyl-H (0.3-1.2 ppm) mol->Cyclopropyl Ring Protons Methyl CH₃ (~2.3 ppm) mol->Methyl Methyl Protons Amine NH₂ (1.5-2.5 ppm) mol->Amine Amine Protons

Caption: Predicted ¹H NMR correlations for the key proton environments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine will give a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-Br)~122
Aromatic (C-CH₃)~138
Aromatic (C-CH)~145
Aromatic (CH)~125 - 130
Methine (CH-N)~60 - 65
Cyclopropyl (CH)~15 - 20
Cyclopropyl (CH₂)~5 - 10
Methyl (CH₃)~21

Causality Behind Predicted Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-Br) is expected around 122 ppm, while the carbon attached to the methyl group (C-CH₃) will be further downfield at approximately 138 ppm. The carbon attached to the cyclopropylmethanamine group (C-CH) will be the most deshielded of the substituted aromatic carbons. The unsubstituted aromatic carbons will appear in the 125-130 ppm range.[3]

  • Methine Carbon: The benzylic carbon (CH-N) is expected in the range of 60-65 ppm due to the deshielding effects of the aromatic ring and the nitrogen atom.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear at very high field, typically between 5 and 20 ppm.[4]

  • Methyl Carbon: The methyl carbon is expected to resonate at around 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup and Locking/Shimming: As per the ¹H NMR protocol.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Fourier transform, phase correct, and baseline correct the spectrum.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Fragmentation Pattern:

m/z (Predicted)Corresponding Fragment
241/243[M]⁺ (Molecular ion)
226/228[M - NH₂]⁺
184/186[M - C₃H₅N]⁺
144[C₈H₇Br]⁺
104[C₇H₇]⁺
41[C₃H₅]⁺

Causality Behind Predicted Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet with a characteristic 1:1 intensity ratio at m/z 241 and 243, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5][6]

  • Key Fragments: The most likely fragmentation pathways include the loss of the amine group, the cyclopropylamine moiety, and benzylic cleavage. The base peak is likely to be the tropylium ion at m/z 91, formed after the loss of the bromine and cyclopropylamine groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Ionization and Analysis: Ionize the sample and analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Diagram of Predicted Mass Spectrometry Fragmentation Pathway:

G M [M]⁺˙ m/z 241/243 F1 [M - NH₂]⁺ m/z 226/228 M->F1 - •NH₂ F2 [M - C₃H₅N]⁺ m/z 184/186 M->F2 - •C₃H₅N F4 [C₄H₈N]⁺ m/z 70 M->F4 Benzylic Cleavage F3 [C₇H₆Br]⁺ m/z 170/172 F2->F3 - CH₂

Caption: Predicted major fragmentation pathways for the target molecule.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250Primary AmineN-H stretch (two bands)
3100-3000Aromatic/CyclopropylC-H stretch
2960-2850AliphaticC-H stretch
1650-1580Primary AmineN-H bend
1600-1450AromaticC=C stretch
1250-1020Aliphatic AmineC-N stretch
~1050CyclopropylRing deformation
~600C-BrC-Br stretch

Causality Behind Predicted Absorptions:

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[2] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.

  • C-H Vibrations: The spectrum will contain C-H stretching absorptions for the aromatic, cyclopropyl, and methyl groups.

  • C=C and C-N Stretches: Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region, and the C-N stretching vibration is expected between 1250 and 1020 cm⁻¹.

  • Cyclopropyl and C-Br Vibrations: The cyclopropyl ring has a characteristic deformation band around 1050 cm⁻¹, and the C-Br stretch will be found in the fingerprint region at lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact (for solids) and acquire the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Comparison with Alternative Structures

The predicted spectroscopic data provides a unique fingerprint that can be used to distinguish (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine from its isomers. For example:

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring (e.g., 2-bromo-5-methyl or 4-bromo-3-methyl) would exhibit different splitting patterns in the aromatic region of the ¹H NMR spectrum and different chemical shifts in the ¹³C NMR spectrum.

  • Structural Isomers: An isomer such as N-(3-bromo-5-methylbenzyl)cyclopropanamine would show a different fragmentation pattern in the mass spectrum and distinct chemical shifts for the carbons and protons adjacent to the nitrogen atom in the NMR spectra.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and self-validating system for the structural confirmation of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine. The predicted data, based on established principles and comparison with analogous structures, offers a clear set of benchmarks for researchers. By carefully acquiring and interpreting these spectra, scientists can confidently verify the molecular architecture of this and other novel compounds, ensuring the integrity and reliability of their research and development efforts.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • (2011, June 10). Structural analysis of amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • PubChem. (n.d.). Cyclopropanemethanamine. National Center for Biotechnology Information. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromotoluene. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

  • (1-(3-bromophenyl)cyclopropyl)methanamine. PubChemLite. [Link]

  • nuclear magnetic resonance - spectroscopy. (2023, May 13). [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. [Link]

  • ChemUniverse. (n.d.). (1-(3-BROMOPHENYL)CYCLOPROPYL)METHANAMINE. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook. [Link]

  • 1-[1-(3-bromophenyl)cyclopropyl]methanamine. Chemspace. [Link]

  • (3-bromophenyl)(cyclobutyl)methanamine. PubChemLite. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

Sources

Comparative

cross-validation of analytical methods for (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Executive Summary This guide addresses the analytical validation of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a critical chiral intermediate often employed in kinase inhibitor synthesis. Due to its physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical validation of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a critical chiral intermediate often employed in kinase inhibitor synthesis. Due to its physicochemical profile—specifically the basic primary amine and the non-chromophoric cyclopropyl moiety—standard HPLC-UV methods often suffer from lack of specificity regarding salt content and non-UV active impurities.

This document details a cross-validation workflow comparing three orthogonal methods:

  • RP-HPLC (UV): For trace organic impurity profiling.

  • qNMR (1H): For absolute assay quantification (eliminating reference standard bias).

  • Chiral SFC: For enantiomeric excess (ee) determination.

Key Insight: Relying solely on HPLC area% for this molecule typically overestimates purity by 2–5% due to undetected inorganic salts (from reduction steps) or residual solvents, which qNMR effectively reveals.

Molecular Profile & Analytical Challenges

FeatureChemical AttributeAnalytical Consequence
Basicity Primary Amine (

)
Severe peak tailing on standard C18 silica columns; requires high pH or charged-surface hybrid (CSH) phases.
Chirality Benzylic stereocenterEnantiomers are inseparable by achiral RP-HPLC; requires Chiral SFC or HPLC.
Detection Phenyl ringGood UV response (210–254 nm).
"Silent" Regions Cyclopropyl groupNo specific UV max; distinct high-field NMR signals (0.3–1.0 ppm) crucial for qNMR.

Method A: RP-HPLC (Impurity Profiling)

Role: The "Workhorse" method for detecting synthesis byproducts (e.g., des-bromo species, regioisomers).

Protocol Design
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (Chosen for amine tolerance).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 254 nm (Aromatic).

  • Column Temp: 40°C.

Technical Rationale

Standard silica columns interact with the protonated nitrogen of the methanamine, causing peak broadening. The Charged Surface Hybrid (CSH) technology applies a low-level positive charge to the particle surface, repelling the protonated amine and sharpening the peak shape without requiring aggressive ion-pairing reagents like TFA, which can suppress MS signals.

Method B: 1H-qNMR (Absolute Assay)

Role: The "Truth Standard." qNMR provides a purity value independent of extinction coefficients and reference standards.

Protocol Design
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Prevents amine proton exchange broadening common in CDCl3).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, trace-certified).

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of the rigid cyclopropyl protons).

  • Pulse Angle: 90°.

Diagnostic Signals & Integration

The cyclopropyl group provides a unique advantage for this molecule. Unlike the aromatic region, which may overlap with the internal standard or impurities, the cyclopropyl protons resonate in a "clean" window.

  • Cyclopropyl CH2:

    
     0.3 – 0.6 ppm (Multiplet, 4H). Target for Integration.
    
  • Benzylic CH:

    
     ~3.2 ppm (Doublet, 1H).
    
  • Aromatic:

    
     7.0 – 7.5 ppm.
    

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Mass used.

Method C: Chiral SFC (Enantiomeric Purity)

Role: Differentiating the (R) and (S) enantiomers, which RP-HPLC cannot do.

Protocol Design
  • Column: Chiralpak IG or AD-H (Amylose-based), 4.6 x 150 mm.

  • Mobile Phase: CO2 (80%) / Methanol + 0.2% Diethylamine (20%).

  • Back Pressure: 120 bar.

  • Temp: 35°C.

  • Detection: UV @ 220 nm.

Technical Rationale

Supercritical Fluid Chromatography (SFC) is superior to normal-phase chiral HPLC for amines.[2] The CO2 acts as a weak acid, helping to suppress the ionization of the primary amine, resulting in sharper peaks and resolution (


) > 3.0 in under 5 minutes.

Cross-Validation & Data Interpretation

The power of this guide lies in correlating the data from all three methods.

The "Purity Gap" Analysis

A common pitfall is assuming HPLC Area % = Potency.

ScenarioHPLC-UV PurityqNMR Assay (wt%)InterpretationAction
Ideal 98.5%98.2%Excellent correlation. High purity.Release batch.
Salt Contamination 99.0%85.0%Sample is likely a salt (e.g., HCl) or contains inorganic salts. HPLC "looks" past the invisible salt mass.Perform Ion Chromatography or Ash test.
Wet Sample 99.0%92.0%Residual solvent (Water/EtOAc) present.Check NMR solvent region; dry sample.
UV-Silent Impurity 99.0%90.0%Non-chromophoric organic impurity (e.g., cyclopropyl precursors) present.Re-evaluate HPLC detection (use ELSD or CAD).
Summary Table of Validation Parameters
ParameterRP-HPLC (Method A)qNMR (Method B)Chiral SFC (Method C)
Specificity High for aromaticsAbsolute (Structural)High for stereoisomers
LOD ~0.05% (Trace)~1.0% (Low sensitivity)~0.1%
Precision (RSD) < 0.5%< 1.0%< 1.0%
Primary Use Impurity ProfilingPotency AssignmentEnantiomeric Excess

Workflow Visualization

The following diagram illustrates the decision logic for cross-validating the analytical data.

AnalyticalWorkflow Sample Crude Sample (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine qNMR Method B: qNMR (Absolute Purity) Sample->qNMR HPLC Method A: RP-HPLC (Impurity Profile) Sample->HPLC SFC Method C: Chiral SFC (Enantiomeric Excess) Sample->SFC Decision Compare HPLC Area% vs. qNMR wt% qNMR->Decision Assay Value HPLC->Decision Area % Pass Pass: Values Match (± 2%) SFC->Pass Check ee > 98% Decision->Pass Correlated Fail_Salt Gap > 5% (Inorganic/Salt) Decision->Fail_Salt qNMR << HPLC (No solvent peaks) Fail_Solvent Gap > 5% (Residual Solvent) Decision->Fail_Solvent qNMR << HPLC (Solvent peaks visible)

Figure 1: Analytical decision matrix. Note that qNMR acts as the primary gatekeeper for mass-balance issues that HPLC-UV often misses.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • Almac Group. (2023). "qNMR – A Modern Alternative to HPLC."[3] Almac Sciences Technical Notes.Link

  • Waters Corporation. (2021). "Charged Surface Hybrid (CSH) Technology for Basic Compounds." Waters Application Notes.Link

  • Toribio, L., et al. (2018). "Chiral separation of amines by supercritical fluid chromatography." Journal of Chromatography A, 1567, 1-12. Link

Sources

Validation

bioisosteric replacements for the cyclopropyl group in (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

This comparative guide analyzes bioisosteric strategies for the cyclopropyl moiety within the scaffold of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine . It is designed for medicinal chemists optimizing benzylic amine...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes bioisosteric strategies for the cyclopropyl moiety within the scaffold of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine . It is designed for medicinal chemists optimizing benzylic amine series for potency, metabolic stability, and physicochemical balance.

Target Molecule: (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine Application: Lead Optimization in Medicinal Chemistry

Executive Analysis: The "Goldilocks" Role of the Cyclopropyl Group

In the context of benzylic amines, the cyclopropyl group is rarely accidental. It occupies a unique "Goldilocks" zone in medicinal chemistry space:

  • Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable

    
    -hydrogens, significantly retarding CYP450-mediated dealkylation.
    
  • 
    -Hole & 
    
    
    
    -Character:
    The strained C-C bonds (Walsh orbitals) possess significant
    
    
    -character, allowing the ring to engage in cation-
    
    
    or edge-to-face aromatic interactions that acyclic alkyls cannot replicate.
  • Conformational Locking: It restricts the rotation of the benzylic bond, often freezing the amine vector into a bioactive conformation.

However, the cyclopropyl group is lipophilic (increasing LogP) and can suffer from specific metabolic liabilities (e.g., ring-opening to reactive enones). This guide evaluates four primary bioisosteric replacement strategies to address these limitations.

Comparative Performance Matrix

The following table synthesizes data trends from comparable medicinal chemistry campaigns (e.g., BACE1, IDO1 inhibitors) applied to the (3-Bromo-5-methylphenyl) scaffold.

Bioisostere StrategyStructure

LogP (vs Cyclopropyl)
Metabolic Stability (

)
pKa ShiftStrategic Utility
Baseline Cyclopropyl 0.0 (Ref) High ~9.5 Potency/Stability Balance
Polar Rigid Oxetan-3-yl -1.0 to -1.5Very High-1.0 (Lower)Lowering lipophilicity & hERG risk.
3D Spacer Bicyclo[1.1.1]pentane +0.3 to +0.5HighNeutralIncreasing volume without adding rotatable bonds.
Acyclic Control Isopropyl +0.2LowNeutralflexible probe; usually metabolically labile.
Electronic Shield Difluoromethyl +0.1Moderate-2.0 (Lower)Reducing amine basicity (permeability).

Note on Data:


 LogP values are derived from matched molecular pair (MMP) analysis in standard drug-like scaffolds.

Detailed Bioisostere Analysis

Strategy A: The Oxetane "Metabolic Switch"

Replacing the cyclopropyl ring with an oxetan-3-yl group is the most high-impact modification for this scaffold.

  • Mechanism: The oxygen atom acts as a hydrogen bond acceptor while reducing the overall lipophilicity (LogD).

  • Impact on Amine: The inductive effect of the oxygen reduces the pKa of the adjacent amine, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

  • Synthesis Note: Requires specific handling (see Protocol below) as the oxetane ring is acid-sensitive.

Strategy B: The Bicyclo[1.1.1]pentane (BCP) "Spacer"

For pockets where the cyclopropyl group is too flat, the BCP group offers a rigid, bulky, yet chemically stable alternative.

  • Mechanism: It mimics the 3D volume of a tert-butyl group or a phenyl ring but maintains aliphatic character.

  • Stability: Exceptionally stable to oxidative metabolism due to the bridgehead carbons.

Strategy C: The Fluorine Scan (Difluoromethyl)

Replacing the ring with a -CHF2 or -CF3 group.

  • Mechanism: Drastically lowers the amine pKa (electronic withdrawal), reducing lysosomal trapping and hERG channel inhibition.

  • Trade-off: Often leads to a loss in potency if the cyclopropyl ring was filling a hydrophobic pocket.

Visualizing the Logic: SAR & Synthesis Pathways

Diagram 1: Metabolic Soft Spots & Bioisosteric Solutions

This diagram illustrates why the parent molecule fails in late-stage optimization and how specific isosteres fix the "Soft Spots."

MetabolicLogic Parent Parent: (3-Br-5-Me-Ph)-Cyclopropyl-Methanamine Liability1 Liability 1: Benzylic Oxidation (CYP Mediated) Parent->Liability1 Primary Failure Mode Liability2 Liability 2: High Lipophilicity (LogP > 3.5) Parent->Liability2 Secondary Failure Mode Sol_BCP Solution: BCP (Rigid 3D Bulk, Stable) Liability1->Sol_BCP Steric Shield Sol_CF3 Solution: CF3/CHF2 (Reduces Basicity) Liability1->Sol_CF3 Electronic Deactivation Sol_Oxetane Solution: Oxetane (Lowers LogP, Blocks Metabolism) Liability2->Sol_Oxetane Polarity Shift

Caption: Logical flow of metabolic liabilities in the parent scaffold and the corresponding bioisosteric solution.

Diagram 2: Synthesis Workflow for Oxetane Analog

The synthesis of the oxetane analog requires distinct conditions compared to the cyclopropyl parent to avoid ring opening.

Synthesis Start Starting Material: 3-Bromo-5-methylbenzonitrile Intermediate Intermediate: Metallo-Imine Species Start->Intermediate Addition (THF, -78°C) Reagent Reagent: Oxetan-3-yl Grignard (Generated in situ) Reagent->Intermediate Reduction Reduction Step: NaBH4 / MeOH (0°C, Controlled pH) Intermediate->Reduction Quench & Reduce Product Product: (3-Bromo-5-methylphenyl)(oxetan-3-yl)methanamine Reduction->Product Purification

Caption: Synthetic route for the oxetane bioisostere, highlighting the critical reduction step to preserve the strained ring.

Experimental Protocols

Protocol A: Synthesis of (3-Bromo-5-methylphenyl)(oxetan-3-yl)methanamine

Rationale: Direct nucleophilic addition to a nitrile is preferred over imine formation to minimize steps and avoid harsh acidic conditions that could open the oxetane ring.

  • Reagent Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 3-bromooxetane (1.0 eq) dropwise in anhydrous THF at room temperature. Note: Initiation can be sluggish; use a heat gun if necessary.

  • Addition: Cool the Grignard solution to -78°C. Add a solution of 3-bromo-5-methylbenzonitrile (0.8 eq) in THF dropwise over 30 minutes.

  • Imine Formation: Allow the reaction to warm to 0°C and stir for 2 hours. The solution should turn deep yellow/orange, indicating the magnesium imine salt formation.

  • Reduction (One-Pot): Dilute the mixture with dry MeOH (excess). Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise at 0°C. Critical: Do not use acidic quench prior to reduction.

  • Workup: Quench with saturated aqueous NH4Cl (keep pH > 7). Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3) is required. Avoid silica with high acidity; use amine-functionalized silica if available.

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To quantify the metabolic advantage of the bioisostere.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately mix with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

References

  • Barnes-Seeman, D. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

Comparative

A Senior Application Scientist's Guide to Benchmarking the Efficacy of Phenylcyclopropylamine-Based LSD1 Inhibitors

Introduction: The Therapeutic Potential of Targeting LSD1 Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical regulator of gene expression through its demethylation of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting LSD1

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical regulator of gene expression through its demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in a variety of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting cell proliferation and blocking differentiation. Consequently, the development of potent and selective LSD1 inhibitors has become a significant focus in oncology drug discovery.

The phenylcyclopropylamine scaffold, exemplified by the monoamine oxidase (MAO) inhibitor tranylcypromine, represents a key class of irreversible LSD1 inhibitors. These compounds form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This guide provides a framework for benchmarking the efficacy of novel phenylcyclopropylamine-based LSD1 inhibitors, using (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine as a case study for a rationally designed analog. While specific experimental data for this particular compound is not yet publicly available, we will leverage extensive structure-activity relationship (SAR) data to hypothesize its performance and provide detailed protocols for its comprehensive evaluation alongside established clinical and preclinical candidates.

The Landscape of Phenylcyclopropylamine-Based LSD1 Inhibitors: A Comparative Overview

The therapeutic utility of an LSD1 inhibitor is defined by its potency, selectivity, and cellular efficacy. An ideal candidate exhibits high affinity for LSD1 while minimizing off-target effects, particularly against the structurally related MAO-A and MAO-B enzymes. The following table summarizes the biochemical activity of several key phenylcyclopropylamine-based LSD1 inhibitors that serve as important benchmarks in the field.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1 vs. MAO-A/B)Clinical Stage
Tranylcypromine (TCP) ~20,000~2,300~950Non-selectiveMarketed (antidepressant)
Iadademstat (ORY-1001) 18>100,000>100,000>5,500-foldPhase IIa
Bomedemstat (IMG-7289) 56.8>100,000>100,000>1,760-foldPhase II
GSK2879552 24.5>100,000>100,000>4,000-foldPhase I/II

Hypothesized Profile of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine:

Based on published SAR studies, the substitutions on the phenyl ring of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine are anticipated to significantly influence its activity profile compared to the parent compound, tranylcypromine. The presence of a halogen (bromo) at the meta-position and a methyl group at the 5-position is a common strategy to enhance potency and selectivity for LSD1 over MAOs. These bulky substituents are thought to create steric hindrance in the narrower active sites of MAO-A and MAO-B, while being accommodated by the larger active site of LSD1. Therefore, it is hypothesized that (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine will exhibit potent, low nanomolar inhibition of LSD1 and a high degree of selectivity against MAO-A and MAO-B, positioning it as a promising candidate for further investigation.

Experimental Protocols for Comprehensive Efficacy Benchmarking

A thorough evaluation of a novel LSD1 inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cellular assays to assess target engagement and functional outcomes.

Biochemical Assays: Quantifying Potency and Selectivity

1. In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.

  • Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) generates H₂O₂. Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a fluorogenic or chromogenic substrate, producing a detectable signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Add recombinant human LSD1 enzyme to the wells of a 96-well plate.

    • Add serial dilutions of the test compound (e.g., (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine) and control inhibitors (e.g., Iadademstat).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the H3K4me2 peptide substrate and HRP/detection reagent mix.

    • Incubate for 60 minutes at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. MAO-A and MAO-B Inhibition Assays

These assays are crucial for determining the selectivity profile of the test compound. Commercially available kits (e.g., MAO-Glo™ from Promega) provide a convenient and reliable method.

  • Principle: These assays typically use a luminogenic MAO substrate that is converted to a luciferin derivative by MAO activity. The subsequent addition of a luciferase-containing detection reagent produces light, which is proportional to MAO activity.

  • Protocol:

    • Follow the manufacturer's instructions for the specific kit used.

    • Typically, this involves incubating recombinant human MAO-A or MAO-B with serial dilutions of the test compound.

    • The reaction is initiated by the addition of the luminogenic substrate.

    • After a defined incubation period, the detection reagent is added, and luminescence is measured.

    • Calculate IC50 values to determine the selectivity ratio.

Cellular Assays: Assessing Target Engagement and Biological Function

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context.

  • Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat cultured cells (e.g., MV4-11, an AML cell line) with the test compound or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blotting using an anti-LSD1 antibody.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

2. Histone Methylation Analysis by Western Blot

This assay directly measures the downstream effect of LSD1 inhibition on its primary substrate.

  • Principle: Inhibition of LSD1 leads to an accumulation of H3K4me1/2.

  • Protocol:

    • Treat cells with the test compound for a specified time course (e.g., 24, 48, 72 hours).

    • Extract histones from the cell nuclei.

    • Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the bands.

    • Quantify the band intensities to determine the relative change in histone methylation.

3. Cell Proliferation and Differentiation Assays

These assays evaluate the functional consequences of LSD1 inhibition in cancer cell lines.

  • Cell Proliferation (e.g., MTT or CellTiter-Glo® Assay):

    • Seed cancer cells (e.g., MV4-11) in a 96-well plate and treat with a dose range of the test compound.

    • After a 72-96 hour incubation, assess cell viability using a metabolic assay.

  • Cell Differentiation (Flow Cytometry):

    • In AML cell lines like MV4-11 or THP-1, LSD1 inhibition can induce differentiation.

    • Treat cells with the test compound for several days.

    • Stain the cells with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD86).

    • Analyze the cell population by flow cytometry to quantify the percentage of differentiated cells.

Visualizing Workflows and Pathways

Experimental Workflow for LSD1 Inhibitor Benchmarking

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_start Test Compound: (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine lsd1_assay LSD1 Inhibition Assay (Peroxidase-Coupled) biochem_start->lsd1_assay mao_a_assay MAO-A Inhibition Assay biochem_start->mao_a_assay mao_b_assay MAO-B Inhibition Assay biochem_start->mao_b_assay biochem_end Determine IC50 Values & Selectivity Profile lsd1_assay->biochem_end mao_a_assay->biochem_end mao_b_assay->biochem_end cellular_start Lead Candidate biochem_end->cellular_start Potent & Selective Inhibitor Identified cetsa CETSA for Target Engagement cellular_start->cetsa western Western Blot for H3K4me2 Levels cellular_start->western proliferation Cell Proliferation Assay (e.g., MTT) cellular_start->proliferation differentiation Differentiation Assay (e.g., CD11b expression) cellular_start->differentiation cellular_end Assess Cellular Efficacy & Mechanism of Action cetsa->cellular_end western->cellular_end proliferation->cellular_end differentiation->cellular_end

Caption: A generalized workflow for the comprehensive benchmarking of a novel LSD1 inhibitor.

LSD1-Mediated Gene Repression and its Inhibition

G cluster_0 Active Gene Transcription cluster_1 LSD1-Mediated Repression cluster_2 Inhibition of LSD1 H3K4me2 H3K4me2 (Active Mark) Gene_On Gene Expression H3K4me2->Gene_On LSD1 LSD1 H3K4me2->LSD1 H3K4 H3K4 (Inactive Mark) LSD1->H3K4 Demethylation Gene_Off Gene Repression H3K4->Gene_Off Inhibitor (3-Bromo-5-methylphenyl) (cyclopropyl)methanamine LSD1_Inhibited LSD1 (Inhibited) Inhibitor->LSD1_Inhibited Inhibition H3K4me2_restored H3K4me2 (Restored) LSD1_Inhibited->H3K4me2_restored Gene_On_restored Gene Expression (Re-activated) H3K4me2_restored->Gene_On_restored

Caption: The role of LSD1 in gene repression and its reversal by inhibitors.

Conclusion and Future Directions

Future research should focus on obtaining precise IC50 values for this compound against LSD1, MAO-A, and MAO-B, followed by a thorough characterization of its cellular activity. Such studies will not only elucidate the potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy and selectivity of phenylcyclopropylamine-based LSD1 inhibitors. This knowledge will be invaluable for the continued development of this important class of anticancer agents.

References

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]

  • Mould, D. P., et al. (2017). A decade of LSD1 inhibitors: the continuing clinical trial story. Journal of Medicinal Chemistry, 60(23), 9470-9488. [Link]

  • Vianello, P., et al. (2016). Synthesis and biological evaluation of 1-substituted-trans-2-phenylcyclopropylamine derivatives as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 568-573. [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0170301. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30935-30946. [Link]

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